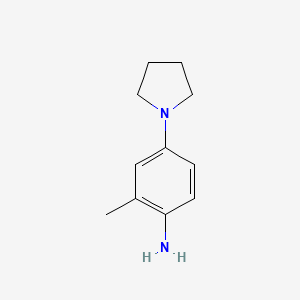
2-Methyl-4-(1-pyrrolidinyl)aniline
Descripción general
Descripción
2-Methyl-4-(1-pyrrolidinyl)aniline is a compound that belongs to a broader class of chemicals known for their interesting molecular structures and potential applications in various fields. This compound features a pyrrolidinyl group attached to an aniline derivative, hinting at unique chemical and physical properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve cross-coupling reactions or chemical oxidative polymerization processes. For example, the synthesis of pyrrole and aniline derivatives can be facilitated by chemical oxidative polymerization, employing ammonium persulfate or cupric acetate as oxidants under specific conditions to achieve desired structural characteristics (Xu et al., 2009), (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, is characterized by coplanarity between the pyrrolidine and the benzene rings, with intermolecular interactions playing a significant role in crystal packing. Density functional theory (DFT) calculations often correlate closely with experimental data, revealing the intricate balance of forces within these molecules (Krishnan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to a variety of products, depending on the reactants and conditions. For instance, reactions of dibromocyclobutenylphosphine oxides with aniline have been shown to yield unexpected regioisomers, demonstrating the complex nature of chemical transformations in this class of compounds (Bogachenkov et al., 2013).
Physical Properties Analysis
The physical properties of compounds related to 2-Methyl-4-(1-pyrrolidinyl)aniline, such as solubility, melting point, and crystal structure, are directly influenced by their molecular configuration and intermolecular interactions. Hirshfeld surface analysis and DFT studies provide insights into the distribution of electron density and potential sites for reactivity (Krishnan et al., 2021).
Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Studies
Research on compounds similar to "2-Methyl-4-(1-pyrrolidinyl)aniline" includes studies on their crystal structures and theoretical analysis. For instance, the study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline revealed insights into its crystal structure, showcasing strong hydrogen bonds and weak C-H···π interactions, forming a three-dimensional network. Density Functional Theory (DFT) calculations aligned closely with experimental data, indicating the precision of theoretical models in predicting molecular geometries and interactions (Krishnan et al., 2021).
Androgen Receptor Antagonism
In the realm of bioorganic chemistry, derivatives of pyrrolidine have been designed as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, were synthesized to target AR without steroidal or anilide structures, showing promise in inhibiting the growth of androgen-dependent cells (Wakabayashi et al., 2008).
Green Chemistry Applications
The synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium demonstrates an eco-friendly approach to organic synthesis. This technique reduces reaction times and energy requirements, aligning with the principles of green chemistry (Franco et al., 2012).
Catalysis and Synthesis
Studies on the catalytic synthesis of pyrrolidine derivatives highlight the utility of such compounds in organic synthesis. For example, the one-pot three-component synthesis of highly substituted piperidines employs 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst, showcasing efficient methodologies for producing complex organic structures (Sajadikhah et al., 2012).
Mechanistic and Synthetic Studies
Further research delves into the mechanisms of synthesis and the formation of pyrrolidine-based compounds. An unexpected [1,5]-hydrogen shift observed in the synthesis of nitroanilines provides insights into the nuanced behaviors of these molecules under specific conditions, contributing to our understanding of organic reaction mechanisms (Davies et al., 2002).
Direcciones Futuras
The future directions in the research of compounds like 2-Methyl-4-(1-pyrrolidinyl)aniline could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists to the best approach in the design of these compounds .
Propiedades
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJYOMHGXWVGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931940 | |
| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-pyrrolidinyl)aniline | |
CAS RN |
143525-69-3 | |
| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




